2-(2,4-DIMETHYLPHENYL)NICOTINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)nicotinic acid typically involves the reaction of 2,4-dimethylaniline with nicotinic acid under specific conditions. One common method is the condensation reaction, where 2,4-dimethylaniline is reacted with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability . the process generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,4-Dimethylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist or antagonist of certain receptors, modulating their activity. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)amino]nicotinic acid: This compound has an amino group instead of a carboxylic acid group, leading to different chemical properties and applications.
2-(2,4-Dimethylphenyl)thio]nicotinic acid: This derivative contains a sulfur atom, which can influence its reactivity and biological activity.
Uniqueness
2-(2,4-Dimethylphenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-11(10(2)8-9)13-12(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQWURRSMKYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680753 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226266-12-1 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.